![molecular formula C16H18N2O3 B1318145 N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide CAS No. 954563-77-0](/img/structure/B1318145.png)
N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide
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Overview
Description
N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound with the molecular formula C16H18N2O3 It is characterized by the presence of an aminophenyl group and a methoxyphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 4-methoxyphenol.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: 4-methoxyphenol is esterified with a suitable acylating agent to form 4-methoxyphenyl acetate.
Amidation: The resulting 4-methoxyphenyl acetate is then reacted with the reduced 3-aminophenyl compound in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is investigated for its potential as a pharmacophore in drug development. Its anti-inflammatory and analgesic properties make it a candidate for treating various diseases.
- Therapeutic Potential : The compound has shown promise in modulating biological pathways related to inflammation and cancer. It interacts with specific enzymes or receptors, which can inhibit their activity or alter signaling pathways.
Biological Studies
In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding. Its ability to inhibit specific enzymes is crucial for understanding biochemical pathways involved in diseases.
- Proteomics Research : It aids in investigating protein interactions and functions, particularly in understanding disease mechanisms .
Materials Science
The compound is explored for its use in synthesizing polymers and advanced materials with specific electronic or optical properties. Its structural features allow for unique interactions that can enhance material characteristics.
Industrial Applications
This compound is utilized in producing specialty chemicals and intermediates for various industrial processes. Its versatility makes it valuable in chemical manufacturing .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.
- Inhibition of Type III Secretion System : Research identified this compound as a promising candidate for inhibiting Type III secretion systems in pathogenic bacteria, indicating its potential as an antibacterial agent.
- Proteomic Analysis : Another study showed that treatment with this compound altered protein expression levels related to inflammatory responses, emphasizing its therapeutic potential in developing treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminophenyl)-2-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide: Similar structure but with a chloro group instead of a methoxy group.
N-(3-Aminophenyl)-2-(4-fluorophenoxy)propanamide: Similar structure but with a fluoro group instead of a methoxy group.
Uniqueness
N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Biological Activity
N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol. The synthesis typically involves several steps:
- Starting Materials : The synthesis begins with 3-nitroaniline and 4-methoxyphenol.
- Reduction : The nitro group in 3-nitroaniline is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Esterification : 4-methoxyphenol is esterified with an acylating agent to form 4-methoxyphenyl acetate.
- Amidation : The resulting acetate reacts with the reduced 3-aminophenyl compound using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenoxy group engages in hydrophobic interactions, modulating target protein activities.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G2/M phase arrest in cancer cells, leading to increased caspase-3/7 activity, which is indicative of apoptosis .
- Cytotoxicity : In studies assessing cytotoxicity against various cancer cell lines (e.g., MCF7, HepG2), compounds related to this structure demonstrated significant inhibitory effects compared to standard chemotherapeutics like ellipticine .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts on pathways involved in inflammatory responses, potentially providing therapeutic benefits for conditions characterized by chronic inflammation.
Cytotoxicity Profile Against Cancer Cell Lines
Compound | Concentration (μM) | % G0/G1 | % S | % G2/M |
---|---|---|---|---|
This compound | 0.08 | 47.91 | 30.45 | 20.58 |
Control | - | 66.74 | 25.64 | 6.98 |
Ellipticine | 1.3 | 10.09 | 12.52 | 71.29 |
This table illustrates the effects of the compound on cell cycle distribution compared to a control and a known anticancer agent.
Case Studies
- Study on Apoptotic Induction : A study demonstrated that derivatives similar to this compound significantly increased caspase activity in SK-LU-1 human cancer cells, indicating strong apoptotic induction at varying concentrations .
- Molecular Docking Studies : Molecular docking studies have highlighted the binding affinity of this compound to key residues in target proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-8-6-14(20-2)7-9-15)16(19)18-13-5-3-4-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUIIQHUYIIBMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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